molecular formula C22H23N3O5S B6522845 N-(2,5-dimethoxyphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 942678-51-5

N-(2,5-dimethoxyphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B6522845
CAS No.: 942678-51-5
M. Wt: 441.5 g/mol
InChI Key: CVSIIYWVJIWGCJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.13584202 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,5-dimethoxyphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole class. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Molecular Formula : C₁₅H₁₈N₂O₅S
  • Molecular Weight : 334.38 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following sections detail specific findings related to the compound's biological activities.

Anticancer Activity

Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, a review highlighted various pyrazole compounds that showed promising results against different cancer types:

CompoundCancer TypeMechanism of Action
CelecoxibColorectalCOX-2 inhibition
RimonabantBreastCannabinoid receptor modulation
N-(2,5-dimethoxyphenyl)-...VariousPotentially via apoptosis induction

In vitro studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Activity

Research has also indicated that certain pyrazole derivatives possess antimicrobial properties. A related study on similar compounds showed significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be effective against resistant bacterial strains .

The mechanism of action for this compound is hypothesized to involve several pathways:

  • Electrophilic Interactions : The sulfone group in the compound may act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.
  • Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
  • Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of pyrazole derivatives. For example:

Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives, including N-(2,5-dimethoxyphenyl)-... The results indicated a significant reduction in cell viability across several cancer cell lines.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of related compounds. The findings suggested that modifications to the pyrazole ring could enhance antimicrobial activity against specific pathogens.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-29-17-8-9-21(30-2)18(12-17)23-22(26)19-13-20(15-6-4-3-5-7-15)25(24-19)16-10-11-31(27,28)14-16/h3-9,12-13,16H,10-11,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSIIYWVJIWGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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